(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid
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Overview
Description
(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid is a chemical compound that belongs to the class of chromone derivatives Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid typically involves the condensation of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization. Microwave-assisted synthesis has also been explored to improve the yield and reduce the reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can introduce different halogens into the chromone ring.
Condensation: The compound can undergo aldol condensation reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Condensation: Aldol condensation reactions typically require a base such as sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted chromones, carboxylic acids, alcohols, and more complex organic molecules depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways such as the PI3K-AKT, MAPK, and HIF-1 pathways, which are involved in cell growth, survival, and metabolism
Comparison with Similar Compounds
Similar Compounds
Intermetallic Compounds: While not structurally similar, these compounds share some chemical properties and applications in materials science.
Noble Gas Compounds: These compounds are unique in their own right but can be compared in terms of their chemical reactivity and stability.
Uniqueness
(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid stands out due to its specific structural features, which confer unique biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h1-6H,(H,14,15)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCZLKPUVIPKBT-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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